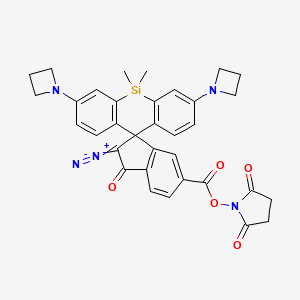

PA-JF646-Nhs

Description

BenchChem offers high-quality PA-JF646-Nhs suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PA-JF646-Nhs including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3,7-bis(azetidin-1-yl)-2'-diazo-5,5-dimethyl-1'-oxospiro[benzo[b][1]benzosiline-10,3'-indene]-5'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31N5O5Si/c1-45(2)27-18-21(37-13-3-14-37)6-9-24(27)34(25-10-7-22(19-28(25)45)38-15-4-16-38)26-17-20(5-8-23(26)31(42)32(34)36-35)33(43)44-39-29(40)11-12-30(39)41/h5-10,17-19H,3-4,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIATAHKOZWKHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=C(C=CC(=C2)N3CCC3)C4(C5=C1C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31N5O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: PA-JF646-NHS and Live Cell Permeability for Super-Resolution Imaging

[1]

Executive Summary

PA-JF646-NHS (Photoactivatable Janelia Fluor® 646 N-hydroxysuccinimide ester) represents a critical intersection between synthetic organic chemistry and advanced super-resolution microscopy. While the Janelia Fluor (JF) dye scaffold is celebrated for its exceptional cell permeability and brightness, the NHS ester moiety fundamentally alters how this probe must be deployed in live-cell experiments.

This guide addresses the specific technical nuance of using PA-JF646-NHS: it is primarily a reactive building block, not a direct intracellular stain. To achieve high-specificity intracellular live-cell imaging (e.g., sptPALM), the NHS ester must typically be converted into a self-labeling tag ligand (HaloTag® or SNAP-tag®). Used directly in media, it functions as a non-specific cell surface label.

The Core Chemistry: Permeability vs. Reactivity

To master live-cell imaging with PA-JF646-NHS, one must distinguish between the properties of the fluorophore core and the reactive group.

The Fluorophore Core (PA-JF646)

The PA-JF646 chromophore is a silicon-rhodamine derivative modified with a diazoketone "caging" group.

-

State A (Dark): The diazoketone group forces the molecule into a colorless, non-fluorescent spirocyclic state. This state is lipophilic and highly cell-permeable .

-

State B (Bright): Upon irradiation with UV/Violet light (365–405 nm), the diazoketone undergoes a Wolff rearrangement, releasing nitrogen and forming a fluorescent indanone product.

The Reactive Handle (NHS Ester)

The N-hydroxysuccinimide (NHS) ester is highly reactive toward primary amines (

-

In Live Cell Media: If PA-JF646-NHS is added directly to cell culture media, it will immediately react with lysine residues on extracellular membrane proteins or amine-containing components in the media (e.g., Tris, serum proteins).

-

The Consequence: It will not effectively diffuse through the membrane to label intracellular targets specifically. Instead, it creates a "surface coat" of photoactivatable dye.

Strategic Deployment

To image intracellular targets (e.g., chromatin, mitochondria, vesicles), the NHS ester must be conjugated ex vivo to a targeting ligand (HaloTag amine or SNAP-tag amine) or a cell-penetrating peptide.

Visualizing the Workflow

The following diagram illustrates the decision logic for using PA-JF646-NHS in live-cell experiments.

Figure 1: Strategic workflow for PA-JF646-NHS. Route B is required for intracellular specificity.

Photophysical Properties & Data

PA-JF646 is designed for Single-Particle Tracking Photoactivated Localization Microscopy (sptPALM). Its far-red emission reduces phototoxicity and autofluorescence.

| Property | Value | Notes |

| Excitation Max (Activated) | 646 nm | Far-red excitation minimizes cell stress. |

| Emission Max (Activated) | 664 nm | Ideal for multicolor imaging with mEos or GFP. |

| Activation Wavelength | 365–405 nm | Low power (µW/cm²) required for sparse activation. |

| Quantum Yield | 0.54 | High brightness for single-molecule detection. |

| Extinction Coefficient | 152,000 M⁻¹cm⁻¹ | High absorption cross-section. |

| Fluorogenicity | High | Non-fluorescent until activated; enhanced brightness when protein-bound. |

Protocol: Intracellular Live Cell Imaging (sptPALM)

This protocol assumes the conversion of PA-JF646-NHS to a HaloTag ligand (PA-JF646-Halo). This is the standard for accessing the dye's cell-permeable potential.

Phase 1: Preparation (The "Click" or Conjugation)

Note: If you purchased PA-JF646-Halo directly, skip to Phase 2.

-

Dissolve: Resuspend PA-JF646-NHS in anhydrous DMSO to 10 mM.

-

React: Mix with HaloTag amine (O2 or O4) ligand in a 1:1.5 molar ratio (Dye:Ligand) in DMF/DMSO containing excess DIEA (base).

-

Purify: Although crude mixtures can sometimes be used, HPLC purification is recommended to remove unreacted dye which contributes to background.

Phase 2: Live Cell Labeling

Objective: Label HaloTag-fusion proteins sparsely for single-molecule tracking.

-

Cell Culture: Plate cells (e.g., U2OS, HeLa) expressing the HaloTag-fusion protein of interest on high-optical-quality glass-bottom dishes (No. 1.5H).

-

Staining Solution: Dilute PA-JF646-Halo ligand in warm, phenol-red-free media.

-

Concentration:10–100 nM (Titrate for optimal density).

-

Duration: Incubate for 15–60 minutes at 37°C.

-

-

Wash Step (Critical):

-

Remove staining media.

-

Wash 3x with warm PBS or imaging buffer (e.g., HBSS).

-

Incubate in fresh, dye-free media for 15 minutes to allow unbound dye to diffuse out (destaining).

-

Replace with final imaging media (e.g., Live Cell Imaging Solution or DMEM w/o phenol red).

-

Phase 3: Image Acquisition (sptPALM)

-

Setup: TIRF or HILO (Highly Inclined and Laminated Optical sheet) illumination is essential to reduce background.

-

Activation: Continuously illuminate with 405 nm laser at very low power (~0.1–1 W/cm²). Adjust power to activate only 1–5 molecules per frame.

-

Excitation: Simultaneously illuminate with 640/647 nm laser at high power (~1–2 kW/cm²) to bleach/image the activated molecules.

-

Acquisition: Stream at 10–50 ms exposure time for 10,000+ frames.

Troubleshooting & Validation

Issue: High Background / Non-Specific Signal

-

Cause 1: Using the NHS ester directly in media.

-

Cause 2: Insufficient washing.

-

Fix: Extend the "destaining" incubation step. PA-JF dyes are sticky; they need time to efflux.

-

-

Cause 3: Serum interactions.

-

Fix: Label in serum-free media, then switch back to serum-containing media for recovery/imaging.

-

Issue: No Signal

-

Cause: Failure of Photoactivation.

-

Fix: Verify 405 nm laser power. The diazoketone requires UV/Violet light to uncage.

-

-

Cause: Hydrolysis of NHS ester (during conjugation).

-

Fix: Ensure anhydrous DMSO was used. NHS esters hydrolyze rapidly in water.

-

References

-

Grimm, J. B., et al. (2016).[2][3][5] "Bright photoactivatable fluorophores for single-molecule imaging."[1][2][3][4][5] Nature Methods, 13(12), 985–988.[5]

- Core reference for PA-JF646 synthesis, properties, and applic

-

Grimm, J. B., et al. (2015).[3] "A general method to improve fluorophores for live-cell and single-molecule microscopy."[3][5] Nature Methods, 12(3), 244–250.

- Establishes the Janelia Fluor (azetidine-rhodamine) scaffold's cell permeability.

-

Lavis, L. D. (2017).[6][7] "Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines." Annual Review of Biochemistry, 86, 825–852.

- Review of the chemical logic behind fluorogenic and cell-permeable dyes.

-

Tocris Bioscience.

-

[4]

- Commercial specifications and handling d

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]

- 4. PA Janelia Fluor 646, SE | Photoactivatable Janelia Fluor Dye | Tocris Bioscience [tocris.com]

- 5. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Cell-permeable organic fluorescent probes for live-cell long-term super-resolution imaging reveal lysosome-mitochondrion interactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Photophysics and Application of PA-JF646-NHS Ester

This technical guide synthesizes the photophysical properties, chemical mechanism, and experimental protocols for PA-JF646-NHS (Photoactivatable Janelia Fluor® 646 NHS Ester) . It is designed for researchers utilizing Single-Molecule Localization Microscopy (SMLM) techniques such as PALM and sptPALM.[1]

Executive Summary

PA-JF646-NHS represents a paradigm shift in far-red single-molecule imaging. Unlike spontaneously blinking dyes (e.g., for dSTORM) that rely on toxic redox buffers, PA-JF646 utilizes a caged diazoketone architecture that is chemically stable and non-fluorescent until activated by UV/violet light. This allows for precise, user-controlled density of fluorophores, enabling high-fidelity single-particle tracking (sptPALM) and super-resolution microscopy in live cells without the need for exogenous reducing agents.

Part 1: Chemical & Photophysical Architecture

The Caging Mechanism

The core innovation of PA-JF646 is the integration of a diazoketone moiety onto the azetidinyl-Si-rhodamine scaffold (Janelia Fluor 646).

-

Pre-Activation (Dark State): The diazoketone group forces the molecule into a spirocyclic, non-fluorescent lactone-like state. It absorbs negligibly in the far-red region.

-

Activation (Light State): Irradiation with 365–405 nm light triggers a photochemical Wolff rearrangement. This eliminates nitrogen gas (

) and generates a reactive carbene intermediate, which rearranges (typically via nucleophilic attack by water or solvent) to form a fluorescent indanone derivative. -

Result: The photoactivated product restores the conjugated

-electron system, recovering the high quantum yield and extinction coefficient characteristic of the parent JF646 fluorophore.

Photophysical Data

The following data benchmarks the performance of the activated fluorophore against the parent JF646 and common fluorescent proteins.

| Metric | Value | Notes |

| Excitation Max ( | 646 nm | Far-red excitation minimizes phototoxicity and autofluorescence. |

| Emission Max ( | 664 nm | Ideal for standard Cy5/Deep Red filter sets. |

| Extinction Coefficient ( | 152,000 | Data based on parent JF646; indicates exceptional absorption cross-section. |

| Quantum Yield ( | 0.54 | High efficiency for a far-red dye (measured in TFE + 0.1% TFA).[2] |

| Brightness ( | ~82,000 | Significantly brighter than standard fluorescent proteins. |

| Photon Budget | ~750–800 photons | Median photons per localization per frame (vs. ~115 for mEos3.2).[3] |

| Activation Wavelength | 365–405 nm | Low-intensity activation required (typically |

Critical Insight: In direct comparisons, the activated PA-JF646 emits approximately 7-fold more photons per localization than the photoconvertible protein mEos3.2, resulting in significantly higher localization precision (

nm vs.nm for mEos3.2).

Part 2: Mechanistic Visualization

Photoactivation Pathway

The following diagram illustrates the transition from the dark diazoketone state to the bright fluorescent state.

Figure 1: The photochemical cascade converting the non-fluorescent PA-JF646 diazoketone into a bright far-red fluorophore.

Part 3: Experimental Protocols

NHS-Ester Conjugation Protocol

Purpose: Covalently attach PA-JF646 to primary amines (Lysine residues) on a target protein or antibody.

Reagents:

-

PA-JF646-NHS ester (store at -20°C, desiccated).

-

Anhydrous DMSO or DMF.

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3–8.5. -

Purification Column (e.g., PD-10 or Zeba Spin).

Workflow:

-

Preparation: Dissolve protein to 1–5 mg/mL in Labeling Buffer. Ensure buffer is free of primary amines (no Tris, Glycine, or BSA).

-

Dye Solubilization: Dissolve PA-JF646-NHS in anhydrous DMSO to a concentration of 10 mM. Prepare immediately before use.

-

Reaction: Add dye to protein at a 3:1 to 5:1 molar excess (Dye:Protein).

-

Note: For SMLM, a lower degree of labeling (DOL ~1) is often preferred to prevent quenching, though PA dyes are less prone to this due to their dark ground state.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

-

Quenching: Add 100 mM Tris or Glycine (pH 8.0) for 10 minutes to quench unreacted NHS esters.

-

Purification: Separate labeled protein from free dye using a gel filtration column or dialysis against PBS.

Imaging & Activation Workflow (SMLM)

Purpose: Perform PALM or sptPALM imaging.

-

Sample Mounting: Mount live or fixed cells in PBS or physiological media. Note: Oxygen scavenging buffers (GLOX) are NOT strictly required for the photoactivation mechanism but can stabilize the fluorophore against photobleaching.

-

Excitation Setup:

-

Main Laser: 640 nm or 647 nm (High power: 1–5 kW/cm² for STORM; lower for sptPALM).

-

Activation Laser: 405 nm (Very low power: 0–5 W/cm²).

-

-

Acquisition Loop:

-

Start 640 nm excitation to bleach any pre-activated background.

-

Pulse 405 nm laser (10–50 ms) to stochastically activate a sparse subset of fluorophores.

-

Acquire frame(s) with 640 nm until fluorophores bleach or turn off.

-

Repeat cycle for 10,000–50,000 frames.

-

Experimental Logic Diagram

Figure 2: Step-by-step workflow from protein labeling to single-molecule acquisition.

References

-

Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging."[4][5][6][7] Nature Methods, 13(12), 985–988.[4]

-

Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging."[4][5][6][7] bioRxiv Preprint. (Detailed synthesis and spectral data).

-

[Link]

-

- Tocris Bioscience.

- R&D Systems.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Bright photoactivatable fluorophores for single-molecule imaging. | Janelia Research Campus [janelia.org]

- 7. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]

Technical Deep Dive: PA-JF646-NHS Molecular Weight, Formula, and Application Protocols

Executive Summary

PA-JF646-NHS (Photoactivatable Janelia Fluor® 646, NHS ester) is a high-performance, far-red fluorogenic probe designed for single-molecule localization microscopy (SMLM) and single-particle tracking (SPT).[1][2][3] Unlike standard fluorophores, PA-JF646 utilizes a spirocyclic diazoketone caging strategy , rendering the molecule non-fluorescent until activated by low-dose UV/violet light (365–405 nm). This "turn-on" capability allows for the precise temporal control required to resolve dense biological structures beyond the diffraction limit.

This guide provides a rigorous technical breakdown of the molecule's physicochemical properties, conjugation chemistry, and validated experimental workflows.

Part 1: Chemical Identity & Physicochemical Properties

The following data constitutes the definitive chemical profile for PA-JF646-NHS. Researchers must verify batch-specific molecular weights on Certificates of Analysis (CoA) due to potential variations in hydration or counterions.

Table 1: Core Chemical Specifications

| Property | Specification |

| Product Name | PA-JF646-NHS (PA Janelia Fluor® 646, SE) |

| Chemical Formula | C₃₄H₃₁N₅O₅Si |

| Molecular Weight | 617.74 g/mol |

| CAS Number | 2093120-32-0 |

| Solubility | DMSO, DMF (anhydrous recommended) |

| Appearance | Yellow/Orange solid (Non-fluorescent in caged state) |

| Purity | ≥ 90% (HPLC) |

Table 2: Photophysical Properties (Post-Activation)

| Parameter | Value | Notes |

| Excitation Max ( | 650 nm | Far-red excitation minimizes autofluorescence |

| Emission Max ( | 664 nm | Ideal for standard Cy5/Deep Red filter sets |

| Activation Wavelength | 365 – 405 nm | Efficient uncaging with low-intensity violet light |

| Extinction Coefficient ( | ~152,000 M⁻¹cm⁻¹ | High brightness post-activation |

| Quantum Yield ( | 0.54 | Measured in TFE + 0.1% TFA |

Part 2: Mechanism of Action & Chemistry

The Caging Mechanism

PA-JF646 differs from traditional "caged" rhodamines (which often use bulky nitrobenzyl groups) by employing a diazoketone moiety integrated directly into the fluorophore core.

-

Resting State: The molecule exists as a colorless, non-fluorescent spirocyclic diazoketone. The

-conjugation of the fluorophore is disrupted. -

Activation: Irradiation with 405 nm light triggers the photolysis of the diazo group (

release), causing a Wolff rearrangement or direct ring opening that restores the planar, conjugated zwitterionic structure of the silicon-rhodamine (SiR) core. -

Fluorescence: The restored SiR core fluoresces brightly in the far-red channel (664 nm).

Conjugation Chemistry

The N-hydroxysuccinimide (NHS) ester facilitates covalent attachment to primary amines (

Diagram 1: Photoactivation & Conjugation Pathway

This diagram illustrates the dual-process workflow: Chemical Conjugation followed by Photochemical Activation.

Caption: Logical flow from NHS-ester conjugation to UV-induced photoactivation and nitrogen release.

Part 3: Experimental Protocols

Protocol A: Protein Labeling with PA-JF646-NHS

Objective: Covalently attach PA-JF646 to a target antibody or protein.

Reagents:

-

PA-JF646-NHS (100

g aliquot).[4] -

Anhydrous DMSO or DMF.

-

Target Protein (1 mg/mL in PBS, free of BSA/Azide/Tris).

-

Sodium Bicarbonate (1M, pH 8.3).

-

Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve PA-JF646-NHS in anhydrous DMSO to a concentration of 10 mM. Note: Use immediately. NHS esters hydrolyze rapidly in moisture.

-

Buffer Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) to the protein solution to raise the pH. NHS reactions are most efficient at pH 8.3–8.5.

-

Reaction: Add the dye stock to the protein at a molar excess of 3:1 to 5:1 (Dye:Protein).

-

Why? PA dyes require sparse labeling for PALM to avoid overlapping PSFs (Point Spread Functions). Over-labeling can lead to quenching or aggregation.

-

-

Incubation: Incubate for 1 hour at room temperature in the dark with gentle agitation.

-

Purification: Remove unreacted dye using a desalting column equilibrated with PBS. This step is critical to prevent high background fluorescence during activation.

-

Validation: Measure absorbance at 280 nm (protein) and check for absence of 650 nm absorbance (dye should be colorless/caged). Note: You cannot use A650 to determine Degree of Labeling (DOL) directly because the dye is non-fluorescent/low absorbance in the caged state.

Protocol B: Imaging Setup for PALM/SPT

Objective: Configure the microscope for stochastic activation and localization.

Hardware Requirements:

-

Activation Laser: 405 nm (Violet).

-

Excitation Laser: 640 nm (Red).

-

Camera: EMCCD or sCMOS.

-

Filter Set: Cy5 compatible (Ex 640/Em 670).

Imaging Workflow:

-

Focus: Use brightfield or a co-stained marker (e.g., GFP) to find the focal plane. Do not use the 640 nm laser at high power yet to avoid bleaching any spontaneously uncaged molecules.

-

Bleach Step: Briefly illuminate with 640 nm at high power to bleach any pre-activated fluorophores.

-

Acquisition Loop:

-

Frame 1: Pulse 405 nm laser (very low power, ~0.1–1 W/cm²) to stochastically activate a sparse subset of PA-JF646 molecules.

-

Frame 2-N: Continuously image with 640 nm laser until the activated fluorophores photobleach.

-

Repeat: Gradually increase 405 nm power over time to maintain a constant density of active emitters as the reservoir of caged dye depletes.

-

Diagram 2: Experimental Workflow & Data Logic

Caption: Step-by-step workflow from dye solubilization to super-resolution image reconstruction.

Part 4: Troubleshooting & Scientific Integrity

Self-Validating the Protocol

-

The "Dark" Control: Before adding the dye to cells, measure the absorbance of the stock solution. It should be nearly colorless compared to a standard JF646 solution. If it is deeply blue/cyan, the caging group has hydrolyzed, and the batch is compromised.

-

Spontaneous Blinking: If you observe high background without 405 nm activation, your buffer may be too acidic (promoting spontaneous uncaging) or the dye stock has degraded.

-

Degree of Labeling (DOL) Paradox: Since you cannot measure DOL via absorbance for the caged dye, run a parallel reaction with standard (uncaged) JF646-NHS using the exact same protein/dye molar ratios. Measure the DOL of the standard dye to estimate the conjugation efficiency of the PA variant.

Storage & Handling[3][4][6][7]

-

Hydrolysis Risk: NHS esters are moisture-sensitive. Store solid at -20°C. Equilibrate vial to room temperature before opening to prevent condensation.

-

Light Sensitivity: While "caged," the molecule is still sensitive to UV. Handle under yellow light or low-light conditions.

References

-

Grimm, J. B., et al. (2016).[5][6] "Bright photoactivatable fluorophores for single-molecule imaging."[2][5][6][7][8] Nature Methods, 13(12), 985-988.[5]

-

Tocris Bioscience. "PA Janelia Fluor® 646, NHS ester Product Information." Tocris.com.

-

TargetMol. "PA Janelia Fluor 646, SE Chemical Properties."[1] TargetMol.com.

-

Legant, W. R., et al. (2016).[6] "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13(4), 359-365. (Demonstrates utility of JF dyes in SMLM).

Sources

- 1. PA Janelia Fluor® 646, SE | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PA Janelia Fluor 646, SE | Photoactivatable Janelia Fluor Dye | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. PA Janelia Fluor® 646, Maleimide Supplier | CAS 2634129-34-1 | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for PA-JF646-NHS Staining in Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Architecture with PA-JF646-NHS

The Janelia Fluor® (JF) dyes, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, represent a significant advancement in fluorescence microscopy.[1][2] Among these, PA-JF646-NHS is a photoactivatable, far-red fluorescent dye that offers exceptional brightness, high photostability, and cell permeability, making it an invaluable tool for advanced imaging techniques.[2][3][4] This dye is particularly well-suited for super-resolution microscopy methods such as Photoactivated Localization Microscopy (PALM) in fixed cells and single-particle tracking PALM (sptPALM) in live cells.[5][6]

PA-JF646-NHS is supplied as an N-hydroxysuccinimide (NHS) ester, which enables covalent labeling of primary amines on proteins and other biomolecules.[3][6] This application note provides a comprehensive guide for utilizing PA-JF646-NHS to stain fixed cells, focusing on optimizing the staining concentration to achieve a high signal-to-noise ratio for high-fidelity imaging.

The Chemistry of Staining: The NHS Ester Reaction

The core of the staining protocol lies in the reaction between the NHS ester group of the dye and primary amines present on cellular proteins.[7][] Primary amines are abundant in proteins, primarily at the N-terminus and on the side chain of lysine residues.[9][10] The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a byproduct.[7][]

This reaction is highly pH-dependent.[11] An optimal pH range of 7.2-9 is necessary for efficient labeling.[][10] Below this range, the primary amines are protonated and thus less nucleophilic, hindering the reaction.[11] Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[10][11]

Key Experimental Parameters and Optimization

Achieving optimal staining with PA-JF646-NHS requires careful consideration of several parameters. The following table summarizes the key variables and provides recommended starting points and ranges for optimization.

| Parameter | Recommended Starting Point | Optimization Range | Key Considerations |

| PA-JF646-NHS Concentration | 5 µM | 1 - 20 µM | Cell type, protein abundance, and fixation method can influence the optimal concentration. Titration is crucial for minimizing background and maximizing signal. |

| Incubation Time | 30 minutes | 15 - 60 minutes | Longer incubation times may increase signal but can also lead to higher background. |

| Incubation Temperature | Room Temperature | 4°C to Room Temperature | Room temperature is generally sufficient. Lower temperatures can slow down the reaction and may reduce background in some cases. |

| pH of Staining Buffer | 8.0 | 7.2 - 8.5 | A slightly alkaline pH is critical for the NHS ester reaction. Do not use buffers containing primary amines (e.g., Tris).[11] |

Visualizing the Workflow: From Cell Seeding to Imaging

The following diagram illustrates the complete workflow for staining fixed cells with PA-JF646-NHS.

Figure 1. A step-by-step workflow for PA-JF646-NHS staining of fixed cells.

Detailed Protocol for Staining Fixed Cells with PA-JF646-NHS

This protocol is a starting point and should be optimized for your specific cell type and experimental goals.

Materials Required:

-

PA-JF646-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate solution, pH ~8.3

-

Staining Buffer: 0.1 M Sodium Bicarbonate in PBS, pH 8.3[11]

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Quenching Solution: 100 mM Glycine or Ammonium Chloride in PBS

-

Mounting Medium

-

Glass coverslips and microscope slides

Step-by-Step Methodology:

1. Preparation of Dye Stock Solution:

-

a. Allow the vial of PA-JF646-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[12][13]

-

b. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[11]

-

c. Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.

2. Cell Culture and Fixation:

-

a. Seed cells on glass coverslips at an appropriate density and allow them to adhere and grow.

-

b. Wash the cells once with PBS.

-

c. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

d. Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization:

-

a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for the dye to access intracellular proteins.

-

b. Wash the cells three times with PBS for 5 minutes each.

4. Staining with PA-JF646-NHS:

-

a. Prepare the working staining solution immediately before use. Dilute the 10 mM PA-JF646-NHS stock solution into the Staining Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to the desired final concentration (start with 5 µM).

-

b. Incubate the fixed and permeabilized cells with the working staining solution for 30 minutes at room temperature, protected from light.

-

c. Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

5. Quenching and Final Washes:

-

a. To quench any unreacted NHS ester groups and reduce potential background, incubate the cells with the Quenching Solution for 10 minutes at room temperature.[13]

-

b. Wash the cells three times with PBS for 5 minutes each.

6. Mounting and Imaging:

-

a. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

b. Image the stained cells using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (Excitation/Emission ~646/664 nm).[1][3]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | 1. Inactive Dye: The NHS ester has been hydrolyzed due to moisture.[9] 2. Suboptimal pH: The pH of the staining buffer is too low.[11] 3. Insufficient Dye Concentration: The concentration of the dye is too low. | 1. Use fresh, anhydrous DMSO to prepare the stock solution and store it properly.[11] 2. Ensure the pH of the staining buffer is between 7.2 and 8.5.[][10] 3. Increase the concentration of PA-JF646-NHS in increments (e.g., 5, 10, 15 µM). |

| High Background Staining | 1. Excess Dye Concentration: The dye concentration is too high, leading to non-specific binding.[14][15] 2. Insufficient Washing: Unbound dye has not been adequately removed.[15][16] 3. Incomplete Quenching: Unreacted NHS esters are still present. | 1. Perform a titration to determine the optimal, lower dye concentration.[14] 2. Increase the number and duration of wash steps after staining and quenching.[15][16] 3. Ensure the quenching step is performed for the recommended time. |

| Uneven Staining | 1. Cells Dried Out: The cells were allowed to dry at some point during the protocol.[14][16] 2. Incomplete Permeabilization: The permeabilization was not sufficient to allow uniform access of the dye. | 1. Keep the coverslips covered in buffer at all times in a humidified chamber.[16] 2. Optimize the Triton X-100 concentration and incubation time for your cell type. |

Conclusion

PA-JF646-NHS is a powerful tool for high-resolution imaging of fixed cells. By understanding the principles of NHS ester chemistry and systematically optimizing the staining concentration and other key parameters, researchers can achieve high-quality, reproducible results. This guide provides a robust framework for developing a tailored staining protocol, enabling the detailed visualization of cellular structures and advancing our understanding of cellular biology.

References

- Current time inform

-

Janelia Fluor 646 Dye Profile. FluoroFinder. [Link]

-

Bright photoactivatable fluorophores for single-molecule imaging. bioRxiv. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. Janelia Research Campus. [Link]

-

A general method to fine-tune fluorophores for live-cell and in vivo imaging. PMC. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Springer Nature. [Link]

-

Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. [Link]

-

Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. PMC. [Link]

-

Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. BenchSci. [Link]

-

Labeling of Fixed Cells with IRDye® NHS Ester Reactive Dyes for In-Cell Western™ Assay Normalization. Protocols.io. [Link]

-

Fluorescent microscopy troubleshooting: high background. YouTube. [Link]

-

"Quenching NHS-ester reactive CyDyes". Stanford MicroArray Forum. [Link]

-

Five steps for publication-quality fixed-cell imaging the first time Complete Webinar. YouTube. [Link]

-

Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. ResearchGate. [Link]

Sources

- 1. FluoroFinder [app.fluorofinder.com]

- 2. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]

- 3. Buy Janelia Fluor 646, SE | 1811539-59-9 [smolecule.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PA Janelia Fluor 646, SE | Photoactivatable Janelia Fluor Dye | Tocris Bioscience [tocris.com]

- 7. glenresearch.com [glenresearch.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]

- 15. youtube.com [youtube.com]

- 16. High background in immunohistochemistry | Abcam [abcam.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing PA-JF646 Photoactivation in Live Cells

Welcome to the technical support resource for the photoactivatable Janelia Fluor® 646 (PA-JF646). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to enhance the photoactivation efficiency of PA-JF646 in your live-cell imaging experiments. Our goal is to empower you with the knowledge to overcome common hurdles and achieve high-quality, reproducible results.

Understanding PA-JF646 Photoactivation

PA-JF646 is a state-of-the-art photoactivatable fluorophore that remains non-fluorescent until activated by a specific wavelength of light, typically around 365-405 nm.[1] Upon photoactivation, it converts to the highly fluorescent and photostable JF646 dye, which is excitable in the far-red spectrum (approximately 646 nm).[2][3] This "off-to-on" switching capability makes it an exceptional tool for single-molecule localization microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and for tracking single molecules in live cells.[1]

A crucial characteristic of PA-JF646 is that its photoactivation efficiency is significantly enhanced when conjugated to a protein, such as through HaloTag® or SNAP-tag® systems.[4] This is attributed to the restricted conformational flexibility of the dye when bound, which favors the desired photochemical reaction that leads to the fluorescent state.

Below is a simplified representation of the photoactivation workflow:

Figure 1: Workflow of PA-JF646 labeling and photoactivation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Fluorescent Signal After Photoactivation

Question: I've labeled my cells with PA-JF646, applied the 405 nm activation laser, but I'm seeing a very weak or no signal. What could be the problem?

Answer: This is a common issue that can stem from several factors, from the initial labeling to the imaging parameters. Let's break down the potential causes and solutions.

Causality & Solutions:

-

Incomplete Labeling: The foundation of a strong signal is efficient labeling of your protein of interest.

-

Verify Protein Expression: Ensure your target protein (e.g., HaloTag or SNAP-tag fusion) is expressed at sufficient levels. You can verify this via Western blot or by using a fluorescently-tagged antibody against your protein of interest as a positive control.

-

Optimize Labeling Concentration and Time: While a typical starting concentration for PA-JF646 ligands is around 100 nM for 1 hour, this may need optimization for your specific cell line and protein expression level.[4] Try a concentration range (e.g., 50-500 nM) and incubation times (e.g., 30 minutes to 2 hours). Be aware that higher concentrations can lead to non-specific binding.[5]

-

Ensure Ligand Viability: PA-JF646 ligands should be stored correctly (typically at -20°C) and protected from light. Repeated freeze-thaw cycles should be avoided.[3] Consider preparing single-use aliquots.

-

-

Suboptimal Photoactivation: The efficiency of converting the "dark" PA-JF646 to its fluorescent form is critical.

-

Activation Laser Power: The 405 nm laser power might be too low. Increase the laser power incrementally. However, be mindful of phototoxicity, which can harm the cells and affect the biological process you are observing.[6] It's a balance between efficient activation and cell health.

-

Activation Exposure Time: A short exposure might not be sufficient to activate a significant number of molecules. Increase the duration of the 405 nm laser pulse or the number of pulses.

-

Laser Alignment and Focus: Ensure your 405 nm laser is correctly aligned and focused on the sample plane. Misalignment can lead to a significant drop in power density at the sample.

-

-

Inadequate Imaging Settings: Even with successful activation, your imaging parameters might not be optimal for detecting the signal.

-

Excitation Laser Power (646 nm): The excitation laser for the activated JF646 might be too low. Increase the power of your ~646 nm laser to elicit a stronger signal.

-

Camera Exposure and Gain: Increase the camera's exposure time or gain to better detect weak signals. Be aware that increasing gain can also amplify noise.[7]

-

Correct Filter Sets: Verify that you are using the appropriate filter sets for JF646 emission (typically in the far-red range, ~664 nm).[1]

-

| Parameter | Starting Point | Troubleshooting Action |

| Labeling Concentration | 100 nM | Titrate between 50-500 nM. |

| Labeling Time | 1 hour | Test durations from 30 min to 2 hours. |

| 405 nm Laser Power | Low setting (e.g., 1-5%) | Increase incrementally, monitoring cell health. |

| 405 nm Exposure | Short pulse (e.g., 100 µs) | Increase pulse duration or number of pulses. |

| ~646 nm Laser Power | Moderate setting | Increase to enhance signal from activated molecules. |

| Camera Exposure | 10-50 ms | Increase to collect more photons. |

Issue 2: High Background or Non-Specific Staining

Question: My images have a high background fluorescence, making it difficult to distinguish my signal of interest. What can I do to reduce this?

Answer: High background can obscure your specific signal and reduce the signal-to-noise ratio. The source can be unbound dye, cellular autofluorescence, or non-specific binding of the ligand.

Causality & Solutions:

-

Excess Unbound Ligand: The most common cause of high background is residual PA-JF646 ligand that has not been washed out.

-

Thorough Washing: After labeling, wash the cells extensively with fresh, pre-warmed imaging medium. Three to five washes are typically recommended.[4]

-

"No Wash" Imaging Considerations: While some Janelia Fluor dyes are suitable for "no wash" protocols due to their fluorogenic nature (becoming fluorescent only upon binding), PA-JF646 is photoactivatable, not inherently fluorogenic.[8][9] Therefore, washing is highly recommended to remove unbound, non-fluorescent ligand that can still be activated and contribute to background.

-

-

Non-Specific Binding: At higher concentrations, PA-JF646 ligands can bind non-specifically to cellular structures.[5]

-

Reduce Ligand Concentration: If you suspect non-specific binding, reduce the labeling concentration. A lower concentration for a longer duration may yield better specificity than a high concentration for a short time.

-

Include a Blocking Step: While not standard for live-cell labeling with self-labeling tags, if you are working with fixed and permeabilized cells, a blocking step with a protein-based solution (e.g., BSA) can help reduce non-specific interactions.

-

-

Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence, particularly in the green and yellow channels. While PA-JF646 is in the far-red, which generally has lower autofluorescence, it can still be a factor.

-

Use Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute significantly to background. Switch to a phenol red-free imaging medium for your experiments.[6]

-

Acquire a "Pre-Activation" Image: Before applying the 405 nm laser, capture an image using the ~646 nm excitation. This will show you the baseline background and any "leaky" or spontaneously activated molecules.

-

Figure 2: Troubleshooting decision tree for high background.

Issue 3: Phototoxicity and Cell Health

Question: My cells are blebbing, rounding up, or detaching from the coverslip during the experiment. How can I minimize phototoxicity?

Answer: Phototoxicity is a critical concern in live-cell imaging. Both the activation (405 nm) and excitation (~646 nm) light can generate reactive oxygen species (ROS) that damage cellular components and compromise cell viability.

Causality & Solutions:

-

Excessive Light Exposure: The total dose of light delivered to the cells is a primary driver of phototoxicity.

-

Minimize Activation Energy: Use the lowest possible 405 nm laser power and shortest exposure time that still provides sufficient photoactivation. It is better to activate a smaller subset of molecules for single-molecule tracking than to blast the cell with high-intensity light.

-

Minimize Excitation Energy: Similarly, use the minimum required ~646 nm laser power to obtain a good signal-to-noise ratio.

-

Reduce Exposure Frequency: Limit the number of images you acquire. Only image as frequently as your biological question demands.

-

Use a Sensitive Detector: A more sensitive camera (e.g., an EMCCD or sCMOS) allows you to use lower excitation power and shorter exposure times.[6]

-

-

Imaging Environment: The medium in which the cells are imaged can influence their resilience to phototoxicity.

-

Use Optimized Imaging Media: Consider using specialized live-cell imaging media that are formulated to reduce autofluorescence and may contain components that help mitigate phototoxicity.

-

Maintain Physiological Conditions: Ensure your microscope's incubation chamber is maintaining the correct temperature (37°C), CO2 levels (typically 5%), and humidity. Stressed cells are more susceptible to phototoxicity.

-

| Parameter | Recommendation for Reducing Phototoxicity |

| 405 nm Laser Power | Use the minimum power necessary for activation. |

| ~646 nm Laser Power | Use the minimum power for adequate signal. |

| Exposure Time | Keep as short as possible. |

| Imaging Frequency | Acquire images only when necessary. |

| Imaging Medium | Use phenol red-free, specialized live-cell medium. |

| Environment | Maintain stable temperature, CO2, and humidity. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for activating PA-JF646? A1: PA-JF646 is efficiently activated by light in the range of 365-405 nm.[1] Most modern confocal and super-resolution microscopes are equipped with a 405 nm laser, which is ideal for this purpose.

Q2: Can I use a two-photon laser for activation? A2: Yes, PA-JF646 can be activated using two-photon excitation, typically with a laser tuned to around 800 nm. This can be advantageous for reducing phototoxicity in thicker samples as the excitation is confined to a smaller focal volume.

Q3: How does PA-JF646 compare to other photoactivatable dyes or fluorescent proteins? A3: PA-JF646 offers several advantages. As a Janelia Fluor dye, its activated form (JF646) is exceptionally bright and photostable, allowing for longer single-molecule tracking times compared to many fluorescent proteins.[2] Its far-red emission is also beneficial for reducing cellular autofluorescence and phototoxicity.[2]

Q4: Do I need a special imaging buffer for PA-JF646? A4: For standard live-cell imaging, a high-quality, phenol red-free cell culture medium is usually sufficient. For single-molecule localization microscopy techniques like PALM, the imaging buffer composition can be critical, but for basic photoactivation and tracking, specialized buffers are not always necessary.

Q5: Can I perform two-color imaging with PA-JF646? A5: Yes, PA-JF646 can be paired with other spectrally distinct photoactivatable dyes, such as PA-JF549, for two-color single-particle tracking PALM (sptPALM) experiments.[4] Both can often be activated with the same 405 nm light source.

Experimental Protocols

Protocol 1: Labeling Live Cells with PA-JF646 for HaloTag

This protocol provides a general guideline for labeling live cells expressing a HaloTag fusion protein with a PA-JF646 chloroalkane (CA) ligand.

Materials:

-

Live cells expressing your HaloTag fusion protein of interest, plated on imaging-grade glass-bottom dishes or coverslips.

-

PA-JF646 HaloTag Ligand (e.g., from Tocris or other suppliers).

-

Anhydrous DMSO.

-

Pre-warmed, phenol red-free cell culture or imaging medium.

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Prepare a Stock Solution: Dissolve the PA-JF646 HaloTag ligand in anhydrous DMSO to make a 1 mM stock solution. Mix thoroughly by vortexing.

-

Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in pre-warmed, phenol red-free medium to the desired final concentration (e.g., 100 nM).

-

Labeling: Remove the culture medium from your cells and replace it with the PA-JF646 working solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO2.

-

Washing: Aspirate the labeling solution and wash the cells three to five times with pre-warmed, fresh imaging medium. After the final wash, add fresh imaging medium to the cells for the duration of the experiment.

-

Proceed to Imaging: The cells are now ready for photoactivation and imaging on your microscope.

Protocol 2: Photoactivation and Imaging of PA-JF646

This protocol outlines the steps for photoactivating PA-JF646 and acquiring images on a confocal or TIRF microscope.

Setup:

-

Place the labeled and washed cells on the microscope stage. Ensure the environmental chamber is set to 37°C and 5% CO2.

-

Allow the dish to thermally equilibrate for at least 15-20 minutes before imaging to prevent focus drift.

Procedure:

-

Locate Cells: Using brightfield or DIC, locate the cells of interest.

-

Set Up Imaging Channels:

-

Activation Channel: 405 nm laser.

-

Imaging Channel: ~646 nm laser for excitation and a far-red emission filter (e.g., 660-720 nm).

-

-

Acquire a Pre-Activation Image (Optional but Recommended):

-

With the 405 nm laser off, acquire an image using the ~646 nm excitation channel. This will serve as a control for background and any spontaneously activated molecules.

-

-

Photoactivation:

-

Define a region of interest (ROI) for activation or choose to activate the entire field of view.

-

Apply a brief pulse of the 405 nm laser. Start with low power (1-5%) and a short duration (e.g., 100-500 ms).

-

-

Acquire Post-Activation Image:

-

Immediately after the 405 nm pulse, acquire an image using the ~646 nm excitation channel. You should now see a fluorescent signal from the activated PA-JF646 molecules.

-

-

Optimize and Repeat:

-

Based on the initial result, adjust the 405 nm laser power and/or duration to achieve the desired density of activated molecules. For single-molecule tracking, you want sparse activation. For visualizing a structure, you may want more complete activation.

-

Continue with your time-lapse imaging or SMLM acquisition protocol.

-

References

-

Bitesize Bio. (2025, May 29). STORM, PALM And fPALM- The Alphabet Soup Of Super-Resolution Light Microscopy. [Link]

-

Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244–250. [Link]

-

Ballweg, S., et al. (2022). Optimizing multifunctional fluorescent ligands for intracellular labeling. bioRxiv. [Link]

-

Grimm, J. B., et al. (2016). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 13(12), 985–988. [Link]

-

Lavis, L. D., et al. (2016). Bright photoactivatable fluorophores for single-molecule imaging. bioRxiv. [Link]

-

Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244-250. [Link]

-

Cole, R. W., & Ridsdale, J. (2007). Live-cell microscopy – tips and tools. Journal of Cell Science, 120(2), 175-177. [Link]

-

Erdmann, R. S., et al. (2019). Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags. Cell Chemical Biology, 26(3), 443-450.e5. [Link]

-

Walsh, R., & Waters, J. (2022, August). Optimizing Signal to Noise Ratio. Microcourses. [Link]

-

Strauss, S., et al. (2022). Reduced Non-Specific Binding of Super-Resolution DNA-PAINT Markers by Shielded DNA-PAINT Labeling Protocols. Advanced Materials, 34(36), 2202875. [Link]

-

Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]

-

ResearchGate. (n.d.). Comparison of HaloTag and SNAP-Tag Labeling with Various Fluorophores...[Link]

-

Galloway Lab Protocols. (2024, January 8). Halo-tag Labeling. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. einsteinmed.edu [einsteinmed.edu]

- 3. Halo-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]

- 4. biorxiv.org [biorxiv.org]

- 5. rndsystems.com [rndsystems.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 405nm Activation of PA-JF646 for Single-Molecule Localization Microscopy

Welcome to the technical support guide for Photoactivatable Janelia Fluor® 646 (PA-JF646). This resource is designed for researchers, scientists, and drug development professionals utilizing this advanced photoactivatable dye for single-molecule localization microscopy (SMLM), including techniques like Photoactivated Localization Microscopy (PALM) and single-particle tracking PALM (sptPALM). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is PA-JF646 and why is 405nm activation a critical step?

PA-JF646 is a state-of-the-art synthetic fluorophore that belongs to the Janelia Fluor® family of dyes, known for their exceptional brightness and photostability.[1][2][3] The "PA" designation stands for "photoactivatable," meaning the dye is initially in a non-fluorescent state.[4] To render it fluorescent, it must be activated with light of a specific wavelength, typically around 405nm.[1][2]

This photoactivation step is the cornerstone of SMLM techniques.[5] The fundamental principle of SMLM is to temporally separate the fluorescence of individual molecules.[5] By using a low-power 405nm laser, you can activate a sparse subset of the total PA-JF646 population in each camera frame.[5] This ensures that the fluorescent molecules are spatially well-separated, allowing their positions to be determined with nanometer precision. The final super-resolved image is then reconstructed from the precise localizations of thousands of individual molecules over thousands of frames.

Q2: What is the ideal starting 405nm laser power for PA-JF646?

There is no single "ideal" laser power, as the optimal value is highly dependent on your specific microscope setup, the expression level of your labeled protein, and the desired density of localizations. However, a common starting point for 405nm laser power density is in the range of 0.01 to 1 W/cm². It is crucial to begin with a very low power and gradually increase it. In some published experiments, power densities have ranged from 0.015 kW/cm² to 100 W/cm², illustrating the wide variability based on the specific application and instrumentation.[1][6]

The key is to achieve a state where you observe a sufficient number of well-separated single-molecule blinking events in each frame.

Q3: How does the 405nm laser power directly impact my SMLM data quality?

The 405nm laser power is a rheostat for the density of single-molecule localizations.

-

Too little power: Results in a very low number of activated molecules per frame. This will necessitate an impractically long acquisition time to build up a super-resolved image and can lead to an undersampled reconstruction of the underlying biological structure.

-

Too much power: Activates too many fluorophores simultaneously in a single frame. This violates the core principle of SMLM, as the emission patterns of individual molecules (Point Spread Functions or PSFs) will overlap. Overlapping PSFs make it impossible for the localization algorithm to accurately determine the center of each molecule, leading to poor localization precision and a blurry final image. Excessive 405nm power can also contribute to phototoxicity in live-cell imaging.[7]

Q4: Can I use a continuous 405nm laser, or should it be pulsed?

Both continuous wave (CW) and pulsed 405nm laser illumination can be used effectively.[6][8]

-

Continuous Wave (CW): A constant, low-level 405nm illumination is applied throughout the acquisition. The power is adjusted to maintain a steady, optimal density of blinking molecules.

-

Pulsed Illumination: Short pulses of the 405nm laser are delivered at specific intervals (e.g., every few frames).[1] This can provide more precise control over the activation rate and can be automated to ramp up the pulse duration or frequency as the pool of available non-activated fluorophores depletes.

The choice between these two modes often depends on the capabilities of your microscope's control software and the specific blinking kinetics you observe.

Troubleshooting Guide

Even with a solid understanding of the principles, you may encounter challenges. Here are some common issues related to 405nm laser power and how to address them.

| Problem | Potential Cause (related to 405nm laser) | Recommended Solution |

| No or very few single-molecule events are observed. | The 405nm activation laser power is too low to efficiently convert PA-JF646 to its fluorescent state. | Gradually increase the 405nm laser power in small increments until you observe an appropriate density of single-molecule events. Ensure your 405nm laser is properly aligned and focused on the sample plane. |

| The density of localizations is too high, leading to overlapping events. | The 405nm activation laser power is too high, activating a dense population of fluorophores in each frame. | Immediately reduce the 405nm laser power. If you have already acquired data with high density, you may need to discard it and re-acquire with lower activation power. Consider using pulsed activation for finer control. |

| The fluorophores seem to bleach very quickly, and the blinking stops prematurely. | While PA-JF646 is highly photostable, excessive 405nm laser power can contribute to phototoxicity and photobleaching, especially in combination with high imaging laser power (e.g., 640nm). | Reduce the 405nm laser power to the minimum required for an adequate localization density. Also, ensure that your imaging laser power is not unnecessarily high.[9][10] |

| The reconstructed image appears blurry or has poor resolution. | This is often a consequence of high localization density due to excessive 405nm power, leading to poor localization precision. | Re-acquire your data with a lower 405nm laser power to ensure a sparse distribution of activated molecules in each frame. This is a critical step for achieving high-quality super-resolution images. |

| The number of blinking events decreases rapidly over the acquisition period. | This is expected as the pool of non-activated PA-JF646 molecules is depleted. | To maintain a relatively constant number of blinking events per frame, you can gradually increase the 405nm laser power throughout the acquisition. Many SMLM software platforms allow for automated ramping of the activation laser. |

Experimental Protocol: Step-by-Step Optimization of 405nm Laser Power

This protocol provides a systematic workflow for determining the optimal 405nm activation power for your specific experimental conditions.

1. Initial Microscope and Sample Setup:

-

Prepare your sample labeled with PA-JF646 according to your established protocol. Proper sample preparation is crucial for high-quality SMLM.[11][12]

-

Mount the sample on the microscope and bring the desired region of interest (ROI) into focus.

-

Ensure your imaging laser (typically around 640nm for PA-JF646) is properly aligned.

2. Set Imaging Laser and Camera Parameters:

-

Begin with the 405nm laser turned OFF.

-

Turn on the 640nm imaging laser to a power density sufficient to excite the activated PA-JF646 and induce blinking (a good starting point is ~55 mW).[9]

-

Set your camera exposure time (typically between 20-50 ms) and start acquiring a video stream.[8] At this stage, you should see little to no fluorescence.

3. Iterative Increase of 405nm Laser Power:

-

Start with a very low 405nm laser power (e.g., 0.1% of your laser's maximum power).

-

Observe the live image for the appearance of single, diffraction-limited spots that appear and disappear (blink).

-

If no blinking is observed after a few seconds, increase the 405nm laser power by a small amount (e.g., to 0.2%).

-

Continue this gradual increase, pausing at each step to assess the density of blinking events. Your goal is to have a sparse distribution where individual blinking molecules are clearly separated from each other.

4. Assessing Data Quality:

-

Once you have a steady but sparse stream of blinking events, you can begin your full data acquisition (typically 10,000 to 40,000 frames).[8]

-

Monitor the live reconstruction of the SMLM image if your software allows. This will give you real-time feedback on the quality of the data being collected.

-

Periodically check the raw camera images to ensure that the density of active fluorophores per frame remains low.

5. Fine-tuning and Ramping:

-

As the acquisition proceeds, the pool of available PA-JF646 will deplete, and you may notice a decrease in the blinking rate.

-

To counteract this, you can manually or automatically ramp up the 405nm laser power slightly throughout the acquisition to maintain a relatively constant density of localizations.

Visualization of the Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the 405nm activation laser power.

Caption: Workflow for iterative optimization of 405nm activation laser power.

References

- Current time information in Lycoming County, US. Google.

- Optimizing imaging speed and excitation intensity for single molecule localization microscopy - PMC - NIH. (2021). NIH.

- Grimm, J. B., et al. (2016). Bright photoactivatable fluorophores for single-molecule imaging. bioRxiv.

- PA Janelia Fluor ® 646, NHS ester. Tocris Bioscience.

- Overview of Single Molecule Localization Microscopy (SMLM). (2022). Andor - Oxford Instruments.

- Grimm, J. B., et al. (2016). Bright photoactivatable fluorophores for single-molecule imaging. bioRxiv.

- PA Janelia Fluor® 646, Haloalkane. Tocris Bioscience.

- PA Janelia Fluor® 646, SE (PA-JF646-NHS). MedChemExpress.

- Stochastic optical reconstruction microscopy (STORM) - PMC - NIH. (2018). NIH.

- A series of spontaneously blinking dyes for super-resolution microscopy - PMC - NIH. NIH.

- Correction of multiple-blinking artefacts in photoactivated localisation microscopy. bioRxiv.

- Seeing beyond the limit: A guide to choosing the right super-resolution microscopy technique - PMC. NIH.

- Dos and Don'ts for mastering dSTORM imaging. (2023). Oni.bio.

- A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC - NIH. NIH.

- Whelan, D. R., & Bell, T. D. (2015). Image artifacts in Single Molecule Localization Microscopy: why optimization of sample preparation protocols matters. Scientific reports, 5, 7924.

- A series of spontaneously blinking dyes for super-resolution microscopy. ResearchGate.

- Single-Molecule Super-Resolution Imaging. Nikon's MicroscopyU.

- Adjustment of the 405 nm laser power during sptPALM experiments. ResearchGate.

- Practical Considerations for Super-Resolution Microscopy. Thermo Fisher Scientific - US.

- Correction of multiple-blinking artifacts in photoactivated localization microscopy. Nature.

- Grimm, J. B., et al. (2017). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science, 3(9), 975–985.

- Guide to technical specifications for STORM + PALM Single Molecule Localisation techniques are complex and every s. (2016). IGC Advanced Imaging Resource.

- Troubleshooting Fluorescence Microscopy Experiments. The Scientist.

- Super-Resolution Single-Molecule Localization Microscopy: Tricks of the Trade. (2015). YouTube.

- Janelia Fluor 646, Maleimide. Tocris Bioscience.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Overview of Single Molecule Localization Microscopy (SMLM)- Oxford Instruments [andor.oxinst.com]

- 6. Optimizing imaging speed and excitation intensity for single molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seeing beyond the limit: A guide to choosing the right super-resolution microscopy technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oni.bio [oni.bio]

- 10. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]

- 11. Image artifacts in Single Molecule Localization Microscopy: why optimization of sample preparation protocols matters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Support Center: PA-JF646-NHS Solubility & Stability Guide

Executive Summary & Core Properties

PA-JF646-NHS is a specialized, photoactivatable fluorophore designed for single-molecule localization microscopy (SMLM) and tracking (sptPALM).[1] Unlike standard dyes, it remains non-fluorescent until activated by UV/Violet light (~365–405 nm), after which it fluoresces in the far-red channel (Ex/Em: ~646/664 nm).

The N-hydroxysuccinimide (NHS) ester moiety is the reactive handle, allowing conjugation to primary amines (lysine residues, N-termini) on proteins.[2] This moiety is chemically labile; its stability is the primary variable determining experimental success.

Technical Specifications Table

| Parameter | Specification | Critical Note |

| Molecular Weight | ~617.74 g/mol | Batch-specific hydration may vary MW slightly. |

| Solubility (DMSO) | Max ~20 mM (approx. 12 mg/mL) | Anhydrous DMSO is required to prevent hydrolysis. |

| Reactive Group | NHS Ester (Succinimidyl Ester) | Reacts with primary amines (-NH2) at pH 7.2–9.[2]0. |

| Excitation/Emission | 646 nm / 664 nm (post-activation) | Non-fluorescent until activated by ~405 nm light. |

| Storage (Powder) | -20°C (Desiccated) | Stable for >1 year if protected from light/moisture. |

| Storage (Solution) | -80°C (Desiccated) | Stable for ~6 months. Avoid freeze-thaw cycles.[3] |

Solubility & Reconstitution Protocols

Q: What is the optimal solvent for reconstituting PA-JF646-NHS?

A: You must use anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous Dimethylformamide (DMF) .

-

Scientific Rationale: The NHS ester group is highly susceptible to hydrolysis.[4] Standard laboratory-grade DMSO often contains significant water content (hygroscopic absorption). Using "dry" or anhydrous solvents (water content <50 ppm) is non-negotiable for preserving reactivity.

-

Protocol: Purchase small bottles of anhydrous DMSO sealed with septa. Do not use a bottle of DMSO that has been opened and sitting on a shelf for months.

Q: What is the maximum solubility, and what stock concentration do you recommend?

A: The theoretical maximum solubility in DMSO is approximately 20 mM (~12.35 mg/mL).

-

Recommendation: Prepare a stock solution at 2–10 mM . This range balances ease of pipetting (viscosity) with the need to keep the volume of organic solvent added to your biological sample low (<5% final v/v).

Q: Can I dissolve the dye directly in aqueous buffer (PBS/Water)?

A: Absolutely not for storage.

-

Mechanism: In aqueous solution, the NHS ester undergoes rapid hydrolysis, converting the reactive ester into a non-reactive carboxylic acid. The half-life of an NHS ester at pH 7.0 is measured in hours; at pH 8.5, it is measured in minutes.

-

Workflow: Dissolve in DMSO first. Only introduce the dye to the aqueous buffer immediately upon adding it to the protein sample.

Visualization: Reconstitution & Storage Workflow

Figure 1: Critical workflow for reconstituting NHS-ester dyes to minimize hydrolysis risk.

Storage Stability & Handling

Q: How stable is the dye once dissolved in DMSO?

A: Stability is temperature-dependent and moisture-dependent.

-

-80°C: Stable for approximately 6 months .[1]

-

-20°C: Stable for approximately 1 month .

-

Room Temperature: Significant degradation (hydrolysis) occurs within days if not perfectly sealed.

-

Directive: Store aliquots in light-tight containers (e.g., amber tubes or foil-wrapped) with a desiccant pack in the secondary container.

Q: Can I freeze-thaw the stock solution?

A: Avoid repeated freeze-thaw cycles.

-

Causality: Each time you open a cold vial, atmospheric moisture condenses inside. This water accumulates and hydrolyzes the NHS ester during the thaw phase.

-

Solution: Aliquot the master stock immediately into single-use volumes (e.g., 2–5 µL) so that you only thaw exactly what you need for one experiment.

Q: Why did my dye precipitate upon storage?

A: This is rare in pure DMSO but can happen if moisture ingress has occurred, leading to hydrolysis and aggregation of the less soluble acid form, or if the concentration is too close to the saturation limit (20 mM) at low temperatures.

-

Troubleshooting: Vortex vigorously and warm slightly to 37°C before use. If particulates persist, spin down (10,000 x g for 5 min) and use the supernatant, but assume the effective concentration is lower.

Labeling Protocol & Troubleshooting

Q: What buffer conditions are required for efficient labeling?

A: You must use an amine-free buffer at pH 7.2–9.0 .

-

Forbidden Buffers: Tris, Glycine, BSA (unless BSA is the target). These contain primary amines that will outcompete your protein for the dye.[5]

-

Recommended Buffers: PBS, HEPES, Bicarbonate (pH 8.3 is optimal for NHS reactivity).

Q: I have low labeling efficiency (low signal). What went wrong?

A: The most common cause is hydrolysis of the NHS ester prior to labeling.

-

Diagnostic Test (Self-Validating): You can verify if your NHS ester is still reactive.

-

Dilute a small amount of dye in pH 7.0 PBS. Measure Absorbance at 260 nm (A_initial).

-

Add NaOH to induce total hydrolysis. Measure Absorbance at 260 nm (A_final).

-

The NHS leaving group absorbs strongly at 260 nm.[4][5] A significant increase in A260 indicates the ester was intact. If A_initial equals A_final, your stock was already hydrolyzed (dead).

-

Visualization: Labeling Reaction Logic

Figure 2: Step-by-step logic for protein conjugation, highlighting failure points.

References

Sources

Technical Support Center: Post-Conjugation Purification of PA-JF646-NHS Labeled Biomolecules

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the critical step of removing unreacted PA-JF646-NHS dye after conjugation. Ensuring the purity of the final conjugate is paramount for the accuracy and reproducibility of downstream applications.

I. Core Principles of Post-Conjugation Purification

The conjugation of PA-JF646-NHS to a biomolecule, such as an antibody, involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the target molecule, forming a stable amide bond.[1][2] However, this reaction is never 100% efficient. A significant challenge is the competing hydrolysis reaction, where the NHS ester reacts with water, becoming non-reactive towards amines.[3][4] This hydrolysis is accelerated at higher pH values, which are typically used to deprotonate the primary amines for efficient conjugation.[3] Consequently, the final reaction mixture contains the desired conjugate, unreacted (but still reactive) dye, and hydrolyzed, non-reactive dye. All of these small molecule species must be efficiently removed to prevent inflated dye-to-protein ratios and potential interference in downstream assays.

The fundamental principle behind the purification is the significant size difference between the labeled biomolecule (e.g., an IgG antibody at ~150 kDa) and the small molecule dye (PA-JF646-NHS MW: 617.74 Da).[5] Various techniques exploit this size differential to achieve separation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the purification process.

Issue 1: Low Final Conjugate Yield

Symptoms:

-

Low protein concentration after purification, as determined by A280 measurement.

-

Weak signal in downstream applications.

Potential Causes & Solutions:

| Potential Cause | Explanation & Causality | Recommended Solution |

| Protein Precipitation | High concentrations of organic co-solvents (like DMSO or DMF) used to dissolve the dye can cause some proteins to precipitate. Aggregation can also occur during the labeling reaction itself. | Pre-Purification Check: Before loading onto a column or device, centrifuge the reaction mixture at high speed (e.g., >10,000 x g for 10 minutes) to pellet any aggregates.[5] |

| Non-Specific Binding to Purification Matrix | The biomolecule may be binding to the purification resin or membrane, leading to loss. | Matrix Selection: Ensure the chosen purification matrix (e.g., SEC resin, dialysis membrane) is appropriate for the biomolecule and buffer conditions. For SEC, use a well-packed, high-quality resin.[6] |

| Inaccurate Initial Protein Quantification | If the starting protein concentration was lower than assumed, the final yield will also be low. | Verify Concentration: Accurately measure the protein concentration before starting the conjugation reaction. |

| Overly Harsh Purification Conditions | Excessive pressure during chromatography or overly vigorous mixing during dialysis can lead to protein denaturation and loss.[7] | Gentle Handling: Operate chromatography systems within the manufacturer's pressure limits. Ensure gentle stirring for dialysis.[7] |

Issue 2: High Background Signal or Non-Specific Staining

Symptoms:

-

High background fluorescence in imaging applications.

-

Non-specific binding in flow cytometry or other immunoassays.

Potential Causes & Solutions:

| Potential Cause | Explanation & Causality | Recommended Solution |

| Incomplete Removal of Free Dye | This is the most common cause. Residual unreacted or hydrolyzed dye can bind non-specifically to surfaces or other proteins. | Optimize Purification: Increase the number of dialysis buffer changes, use a longer size exclusion column to improve resolution between the conjugate and free dye, or perform additional diafiltration volumes in TFF.[8][9] |

| Presence of Labeled Aggregates | Small, highly-labeled protein aggregates can form during the reaction and may not be fully removed by standard purification. These can cause punctate, non-specific staining. | Incorporate a Polishing Step: After the primary purification, consider a final filtration step using a 0.2 µm syringe filter to remove small aggregates.[5] |

| Hydrophobic Interactions | The PA-JF646 dye itself can be hydrophobic, and conjugates with a very high degree of labeling (DOL) may exhibit increased non-specific binding. | Optimize DOL: Reduce the initial dye-to-protein molar ratio in the conjugation reaction to achieve a lower, more optimal DOL.[5] |

Issue 3: Inaccurate Degree of Labeling (DOL) Calculation

Symptoms:

-

Calculated DOL is unexpectedly high or low.

-

Inconsistent results between batches.

Potential Causes & Solutions:

| Potential Cause | Explanation & Causality | Recommended Solution |

| Contamination with Free Dye | Residual free dye in the purified sample will absorb light at the dye's λmax, leading to an artificially inflated DOL calculation. | Re-purify the Sample: If high DOL is suspected due to contamination, repeat the purification step. Run a control of just the hydrolyzed dye through the purification process to ensure it is being effectively removed. |